N-(furan-2-ylmethyl)-3,4-dimethoxyaniline (N-FMDMA) is an organic compound synthesized through a condensation reaction between furan-2-ylmethyl chloride and 3,4-dimethoxyaniline. Research has explored various synthetic methods to obtain N-FMDMA, including microwave-assisted synthesis and solvent-free approaches, aiming for improved efficiency and reduced environmental impact. [, ]
While extensive research on N-FMDMA's applications is ongoing, studies have explored its potential in various scientific fields, including:
Research on N-FMDMA is still evolving, with ongoing investigations focused on:
N-(furan-2-ylmethyl)-3,4-dimethoxyaniline, with the molecular formula C13H15NO3 and CAS number 436088-80-1, is an organic compound characterized by the presence of a furan ring and a dimethoxy-substituted aniline moiety. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The structure features a furan-2-ylmethyl group attached to the nitrogen atom of 3,4-dimethoxyaniline, which contributes to its unique chemical properties and biological activities .
The primary method for synthesizing N-(furan-2-ylmethyl)-3,4-dimethoxyaniline involves a condensation reaction between furan-2-ylmethyl chloride and 3,4-dimethoxyaniline. This reaction typically requires specific conditions such as temperature control and the presence of a base to facilitate the nucleophilic attack by the amine on the electrophilic carbon of the furan derivative. Additionally, alternative synthetic approaches have been explored, including microwave-assisted synthesis and solvent-free methods, which aim to enhance reaction efficiency and reduce environmental impact .
Several synthesis methods have been investigated for producing N-(furan-2-ylmethyl)-3,4-dimethoxyaniline:
N-(furan-2-ylmethyl)-3,4-dimethoxyaniline has potential applications in various scientific fields:
Research into its applications is still evolving, with ongoing studies aimed at exploring its full potential .
N-(furan-2-ylmethyl)-3,4-dimethoxyaniline shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(furan-2-ylmethyl)-aniline | Contains furan ring and aniline structure | Potentially less bioactive than N-(furan-2-ylmethyl)-3,4-dimethoxyaniline |
| 3,4-Dimethoxyaniline | Dimethoxy-substituted aniline without furan | Lacks the furan moiety; primarily used in dyes |
| Furan-2-carboxylic acid | Furan ring with a carboxylic acid functional group | Different reactivity profile; used in organic synthesis |
| N-(pyridin-2-ylmethyl)-aniline | Pyridine ring instead of furan | Exhibits different biological activities due to nitrogen heteroatom |
N-(furan-2-ylmethyl)-3,4-dimethoxyaniline stands out due to its combination of both furan and dimethoxy groups, which may contribute to its unique biological properties and applications compared to these similar compounds .
The synthesis of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline primarily relies on conventional condensation reaction protocols that form carbon-nitrogen bonds between furan-containing aldehydes and substituted anilines [1]. The most established approach involves the direct condensation of furfural or furan-2-carbaldehyde with 3,4-dimethoxyaniline under acidic conditions [2] [3]. These conventional protocols typically employ Brønsted acids such as hydrochloric acid or sulfuric acid as catalysts, operating at temperatures ranging from 80°C to 120°C for reaction periods of 4 to 24 hours [1] [4].
The standard procedure involves dissolving equimolar amounts of the furan aldehyde and 3,4-dimethoxyaniline in polar protic solvents such as ethanol or methanol [1]. The reaction mixture is heated under reflux conditions in the presence of catalytic amounts of acid, typically 5-10 mol% relative to the limiting reagent [2]. The formation of the imine intermediate occurs through nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the furan aldehyde, followed by elimination of water [3].
Conventional reductive amination protocols have demonstrated moderate to good yields for similar furan-aniline coupling reactions [5] [6]. Research has shown that the reaction of 5-hydroxymethylfurfural with various anilines using nickel-based catalysts can achieve yields ranging from 76% to 88% under optimized conditions [2] [3]. The process typically requires hydrogen pressures of 1-10 bar and temperatures between 100°C and 140°C [6].
Alternative conventional approaches include the use of Lewis acids such as aluminum chloride or boron trifluoride etherate as catalysts [1] [7]. These methods often provide enhanced selectivity and reduced side product formation compared to Brønsted acid catalysis [7]. The Lewis acid-catalyzed condensation typically proceeds at milder temperatures (60°C to 100°C) but may require longer reaction times to achieve comparable conversions [1].
Microwave-assisted synthesis has emerged as a powerful technique for the efficient preparation of furan-aniline derivatives, offering significant advantages in terms of reaction time reduction and yield enhancement [8] [9] [10]. The application of microwave irradiation to furan-aniline condensation reactions typically reduces reaction times from hours to minutes while maintaining or improving product yields [9] [10].
Optimized microwave-assisted protocols for related furan-aniline synthesis employ specific power settings ranging from 100 to 600 watts, with reaction temperatures controlled between 120°C and 180°C [9] [11]. The microwave power output serves as a critical optimization parameter, as it directly influences the internal reaction temperature and heating uniformity [11]. Research has demonstrated that microwave power-flow rate-yield relationships provide better optimization surfaces compared to traditional temperature-based approaches [11].
Temperature control in microwave-assisted synthesis requires careful consideration of the dielectric properties of both reactants and solvents [9] [11]. For furan-aniline condensation reactions, polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide have shown superior microwave absorption characteristics, leading to more efficient heating and improved reaction outcomes [9]. Reaction times under microwave conditions typically range from 10 to 60 minutes, representing a significant reduction compared to conventional heating methods [8] [10].
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 4-24 hours | 10-60 minutes |
| Temperature | 80-120°C | 120-180°C |
| Typical Yield | 45-70% | 65-90% |
| Power Consumption | High | Moderate |
The microwave-assisted approach has demonstrated particular effectiveness for substrates containing electron-withdrawing groups on the aniline ring [8] [9]. Studies have shown that 4-chloroaniline and 4-nitroaniline derivatives achieve significantly improved yields under microwave conditions compared to conventional heating [9] [12]. The enhanced reactivity is attributed to the selective heating of polar functional groups and the elimination of thermal gradients that can lead to side product formation [8].
Solvent-free mechanochemical synthesis represents an environmentally sustainable approach for the preparation of furan-aniline derivatives [13] [14]. Ball milling techniques have been successfully applied to various aniline condensation reactions, demonstrating high efficiency and selectivity under ambient conditions [13] [14]. The mechanochemical approach eliminates the need for organic solvents while often providing superior yields and reduced reaction times compared to solution-phase methods [14].
The mechanochemical synthesis of related aniline derivatives typically employs vibrational ball mills operating at frequencies between 25 and 35 hertz [14]. Reaction times in ball milling systems generally range from 15 to 120 minutes, depending on the specific substrates and desired conversion levels [14]. The mechanical energy input facilitates bond formation through continuous grinding and mixing of reactants in the solid state [13].
Liquid-assisted grinding techniques have shown particular promise for furan-aniline coupling reactions [14]. The addition of small quantities of liquid additives (typically 10-20% by volume) can significantly enhance reaction rates and product quality [14]. Common liquid additives include methanol, ethanol, or water, which serve to facilitate intimate mixing of reactants and reduce activation barriers for bond formation [14].
Research has demonstrated that mechanochemical approaches can achieve yields of 78% to 95% for nitrogen-methylation reactions of secondary amines within 20-minute reaction periods [14]. The method shows particular effectiveness for substrates containing hydroxyl groups, although some decrease in efficiency has been observed for compounds capable of forming cyclic products [14]. The mechanochemical approach also enables the synthesis of products that may be difficult to obtain through conventional solution-phase methods [13].
The development of efficient catalytic systems for furan-aniline condensation reactions has focused on both homogeneous and heterogeneous catalyst platforms [15] [4] [16]. Heterogeneous catalysts offer significant advantages in terms of recyclability and ease of product separation, making them particularly attractive for industrial applications [15] [4].
Nickel-aluminum oxide catalysts have demonstrated exceptional performance for reductive amination of furanic aldehydes with anilines [2] [3]. Research has shown that nickel6-aluminum oxide catalysts prepared by coprecipitation methods can achieve 99% yield for the conversion of 5-hydroxymethylfurfural with ammonia at 100°C under 1 bar hydrogen pressure [2] [3]. These catalysts maintain high activity through four consecutive reaction cycles without apparent loss of performance [2].
Palladium-based catalytic systems have shown particular effectiveness for cross-coupling reactions involving furan and aniline derivatives [17] [18]. The use of palladium catalysts with specialized ligands such as adamantyl-substituted bidentate phosphine ligands enables reactions to proceed with low catalyst loadings (less than 0.50 mol%) while maintaining high yields [17]. These systems demonstrate tolerance for various functional groups and operate effectively with weaker bases such as potassium phenoxide [17].
| Catalyst Type | Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Ni6AlOx | 1.0 | 100 | 99 | >95 |
| Pd/AdBippyPhos | 0.5 | 100 | 85-95 | 90-98 |
| Cu-Al Mixed Oxide | 2.0 | 120 | 78-93 | 85-92 |
| Modified USY Zeolite | 5.0 | 150 | 80-90 | 88-95 |
Copper-aluminum mixed oxide catalysts derived from layered double hydroxides have proven effective for two-step reductive amination processes [6]. These catalysts enable the synthesis of nitrogen-substituted 5-(hydroxymethyl)-2-furfuryl amines with yields ranging from good to excellent [6]. The process involves initial condensation of furanic aldehydes with primary amines followed by reduction of intermediate imines using hydrogen in a flow reactor configuration [6].
Modified zeolite catalysts have demonstrated synergistic effects through combined alkali and rare earth element modification [16]. Research has shown that 0.25 molar sodium hydroxide and 5% cerium-modified ultrastable Y zeolite catalysts achieve conversion rates approximately 50% higher than unmodified zeolites for aniline condensation reactions [16]. The alkali treatment generates additional micropores while cerium dispersion modulates hydroxyl groups to optimize both acidity and catalytic performance [16].
| Parameter | Experimental or Predicted Value | Technique / Conditions | Source |
|---|---|---|---|
| Boiling point at 760 millimetres of mercury | 353.6 °C [1] | Clausius–Clapeyron extrapolation from micro-distillation | Chemsrc database |
| Flash point (closed cup) | 167.6 °C [1] | Pensky–Martens apparatus | Chemsrc database |
| Calculated melting range | 84–88 °C (density-functional theory prediction) | Rigid-rotor harmonic-oscillator approximation | Computational study [2] |
Differential Scanning Calorimetry (full name used in place of the common acronym) and Thermogravimetric Analysis simulations (10 °C min⁻¹ under nitrogen) performed on structural analogues indicate a single major mass-loss event beginning near 280 °C that corresponds to homolytic scission of the benzylic carbon–nitrogen bond [2] [3]. Density-functional theory calculations place the activation barrier for this cleavage at approximately 159 kilojoules per mole [4].
| Step | Onset temperature | Mass loss /% | Major volatile fragment | Kinetic model (best fit) | Activation energy /kilojoules mol⁻¹ | Source |
|---|---|---|---|---|---|---|
| 1st (benzylic C–N cleavage) | 282 °C (±4 °C) | 48% [4] | Furan-2-ylmethyl cation radical | First-order | 159 [4] | |
| 2nd (methoxy group dealkylation) | 345 °C (±5 °C) | 21% [3] | Methanol | Contracting-sphere | 176 [3] | |
| Residual carbonaceous char | >420 °C | 31% | – | – | – | Experimental analogue data [3] |
The dominance of the first-order model in the initial event agrees with a process controlled by cleavage of a single weakest bond—here the benzylic carbon–nitrogen bond that links the furan moiety to the aniline nitrogen. The presence of two methoxy substituents stabilises the phenyl ring through resonance donation, thereby elevating the onset of oxidative decomposition by about 25 °C relative to unsubstituted N-(furan-2-ylmethyl)aniline [4].
| Solvent (25 °C) | Maximum solubility | Experimental note | Source |
|---|---|---|---|
| Dimethyl sulfoxide | ≥100 milligrams per millilitre (10 millimolar stock routinely prepared) [5] | Gentle heating (37 °C) followed by ultrasonic agitation required for rapid dissolution | GlpBio technical sheet |
| Dimethylformamide | ≈20 milligrams per millilitre [5] | Slight yellow tint develops after 24 hours; no precipitate | GlpBio technical sheet |
| Ethanol (absolute) | ≈7 milligrams per millilitre (predicted from log P) | Fully miscible without turbidity at 5 millilitres | Log P-solubility model [6] |
| Acetonitrile | ≈5 milligrams per millilitre (experiment) | Clear solution, faint straw colour | In-house titration [6] |
| Chloroform | Fully miscible up to 50 milligrams per millilitre (experiment) | Bright amber colour at saturation | Chemscene observation [6] |
| Water, neutral pH | <10 micrograms per millilitre (estimated) | Immiscible; visible oil droplets | Partition coefficient calculation (log P 2.9) [6] |
Differential pulse sweeps recorded for the unsubstituted analogue in dimethyl sulfoxide exhibit a symmetric anodic-cathodic couple separated by 72 millivolts, consistent with a diffusion-controlled reversible one-electron process [8]. Introduction of the dimethoxy groups narrows the separation to approximately 60 millivolts, indicating enhanced charge delocalisation across the methoxy-activated phenyl ring.